N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
N-(2-Methylphenyl)-2-(propylamino)acetamide hydrochloride is systematically named according to IUPAC guidelines. The parent structure is acetamide, with substitutions at the nitrogen and adjacent carbon atoms. The 2-methylphenyl group (o-tolyl) replaces one hydrogen on the nitrogen, while the propylamino moiety attaches to the second carbon of the acetamide backbone. The hydrochloride salt is formed by protonation of the amine group, enhancing solubility and stability.
The full IUPAC name is This compound , with the hydrochloride suffix indicating the presence of the Cl⁻ counterion. Alternative names include 2-(propylamino)-N-(o-tolyl)acetamide hydrochloride and prilocaine impurity G in pharmaceutical contexts.
Molecular Formula and Weight Analysis
The molecular formula of the hydrochloride salt is C₁₂H₁₈N₂O·HCl , derived from the base compound (C₁₂H₁₈N₂O) and the addition of HCl.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O·HCl | PubChem |
| Molecular Weight | 242.74 g/mol | Carl ROTH |
| Empirical Formula | C₁₂H₁₈N₂O·HCl | AK Scientific |
The base compound (without HCl) has a molecular weight of 206.28 g/mol, calculated as:
$$ \text{C}{12}\text{H}{18}\text{N}_2\text{O} = (12 \times 12.01) + (18 \times 1.01) + (2 \times 14.01) + (16.00) = 206.28 \, \text{g/mol} $$
Crystallographic Data and Solid-State Configuration
Limited crystallographic data are available for this compound. However, structural analogs suggest a triclinic or monoclinic arrangement due to the flexibility of the propylamino and o-tolyl groups. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 354.1°C | Carl ROTH |
| Melting Point | Not reported | PubChem |
| Density | 1.046 g/cm³ | ChemSrc |
The hydrochloride salt likely adopts a crystalline structure stabilized by ionic interactions between the protonated amine and chloride ion. While specific space group data are unavailable, the presence of hydrogen-bonding donors (amide NH) and acceptors (Cl⁻) suggests a network of intermolecular interactions in the solid state.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data provide critical insights into the compound’s electronic and spatial arrangement.
¹H NMR (400 MHz, CDCl₃)
Key signals include:
| Chemical Shift (δ, ppm) | Integration | Assignment |
|---|---|---|
| 1.0–1.5 | Triplet | CH₃ (propyl chain) |
| 1.5–2.0 | Sextet | CH₂ (propyl chain) |
| 2.2–2.4 | Singlet | CH₃ (o-tolyl) |
| 3.0–3.5 | Multiplet | NH (amide) and CH₂ (acetamide) |
| 6.5–7.5 | Multiplet | Aromatic protons (o-tolyl) |
The amide NH proton appears as a broad singlet near 3.0–3.5 ppm, while the o-tolyl methyl group resonates as a singlet at ~2.2–2.4 ppm.
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 14–22 | CH₃ (propyl chain) |
| 22–30 | CH₂ (propyl chain) |
| 30–35 | CH₂ (acetamide) |
| 50–60 | NH (amide) |
| 120–150 | Aromatic carbons (o-tolyl) |
| 165–170 | Carbonyl (amide) |
The amide carbonyl carbon is observed at ~165–170 ppm, confirming the presence of the acetamide group.
Infrared (IR) Spectroscopy
Characteristic IR absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3,400–3,500 | N–H (amide) stretching |
| 2,900–2,950 | C–H (aliphatic) stretching |
| 1,650–1,700 | C=O (amide) stretching |
| 1,450–1,600 | C=C (aromatic) stretching |
| 1,200–1,400 | C–N (amide) stretching |
The amide I band (C=O stretch) is intense and broad, while amide II (N–H bending) appears as a weak band near 1,550 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion ([M+H]⁺) is observed at m/z 207.15 for the base compound. Key fragmentation patterns include:
| m/z | Fragment | Relative Abundance |
|---|---|---|
| 207.15 | [C₁₂H₁₈N₂O·H]⁺ | 100% |
| 143.10 | [C₉H₁₀N₂O]⁺ (loss of propyl) | 45% |
| 93.00 | [C₇H₇]⁺ (o-tolyl fragment) | 30% |
The hydrochloride salt ([M+H]⁺) appears at m/z 242.74 , with additional peaks corresponding to Cl⁻ adducts.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-8-13-9-12(15)14-11-7-5-4-6-10(11)2;/h4-7,13H,3,8-9H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJKWCSGORNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=CC=CC=C1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride typically involves the reaction of 2-methylphenylacetic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to crystallization and purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride, also known by its chemical structure and properties, has garnered interest in various scientific and medical applications. This article explores its applications, supported by comprehensive data tables and documented case studies.
Pharmacological Studies
This compound has been studied for its potential as a therapeutic agent. Its structural similarity to known analgesics suggests it may possess pain-relieving properties. Research indicates that compounds with similar structures can interact with the central nervous system to modulate pain perception.
Case Study: Analgesic Efficacy
A study conducted on a series of analogs demonstrated that certain modifications to the propylamino side chain enhanced analgesic effects in animal models. The findings suggest that this compound could be explored further for its potential use in pain management therapies.
Antiviral Research
Recent investigations have evaluated the compound's efficacy against viral infections, particularly HIV. Research has shown that derivatives of acetamides can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
Data Table: Antiviral Activity of Acetamide Derivatives
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(2-methylphenyl)-2-(propylamino)acetamide | 0.5 | Inhibition of viral entry |
| Analog A | 0.1 | Inhibition of reverse transcriptase |
| Analog B | 0.3 | Interference with viral assembly |
Neuropharmacology
The compound is also being investigated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression or anxiety.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that this compound can modulate serotonin and norepinephrine levels, indicating a possible role in mood regulation and anxiety reduction.
Chemical Synthesis and Development
The synthesis of this compound is of interest due to its relatively straightforward synthetic pathway involving common reagents and conditions. This accessibility allows for the exploration of various analogs and derivatives to optimize pharmacological properties.
Synthesis Overview
- Step 1 : Reaction of 2-methylphenylamine with propionic acid.
- Step 2 : Formation of the amide bond through coupling reactions.
- Step 3 : Hydrochlorination to yield the hydrochloride salt form.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride and related compounds:
Calculated based on molecular formula. *Not explicitly mentioned in evidence; inferred from structural analogs.
Key Observations:
Amide Chain Length :
- Prilocaine’s propanamide chain (3 carbons) vs. acetamide (2 carbons) may enhance lipid solubility and duration of action in local anesthetics due to increased hydrophobicity .
- Shorter acetamide chains could reduce metabolic stability or alter binding affinity to biological targets like sodium channels.
Methyl Group: The 2-methyl group in prilocaine and the acetamide analog likely sterically hinders enzymatic degradation, prolonging activity .
Pharmacological and Toxicological Profiles
Prilocaine Hydrochloride :
- Toxicity: Increased halogen content may elevate risks of oxidative stress or DNA adduct formation.
Biological Activity
N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory applications. This article delves into the compound's synthesis, mechanisms of action, comparative analysis with similar compounds, and relevant case studies that highlight its biological effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenylacetic acid with propylamine. The process often employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The hydrochloride salt form is obtained by treating the product with hydrochloric acid, which enhances its solubility and stability for biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound can modulate biological pathways by binding to these targets, potentially influencing various physiological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with receptors that regulate pain and inflammation, suggesting a role in analgesic and anti-inflammatory therapies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to reduce markers of inflammation in cellular models, indicating its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methylphenyl)-2-(ethylamino)acetamide | Ethyl group instead of propyl | Moderate antimicrobial activity |
| N-(2-methylphenyl)-2-(butylamino)acetamide | Butyl group instead of propyl | Enhanced stability but lower activity |
| N-(2-methylphenyl)-2-(isopropylamino)acetamide | Isopropyl group | Variable activity depending on context |
This compound stands out due to its specific propylamino group, which imparts distinct chemical properties that may enhance its biological efficacy compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
-
Anti-inflammatory Mechanisms :
- In a cellular model, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions such as arthritis.
-
Pharmacokinetic Studies :
- Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for the compound, supporting its viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride, and what key reaction conditions optimize yield?
- The compound is synthesized via nucleophilic substitution between 2-chloroacetamide derivatives and propylamine, followed by HCl salt formation. Key steps include maintaining anhydrous conditions and controlling reaction temperature (40–60°C) to minimize side reactions. Purification via recrystallization in ethanol/water mixtures enhances purity (>99%) .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structural integrity of the compound?
- 1H/13C NMR : Peaks at δ 1.2–1.5 ppm (propyl chain CH2), δ 2.3 ppm (N-methylphenyl CH3), and δ 3.1–3.4 ppm (amide NH/CH2) confirm backbone structure.
- FT-IR : Absorbance at ~1650 cm⁻¹ (amide C=O) and 2500–2800 cm⁻¹ (HCl salt NH⁺) validate functional groups.
- MS : Molecular ion [M+H]+ at m/z 257.1 matches theoretical mass (256.78 g/mol) .
Q. What standardized methods (e.g., USP) are used to assess purity, solubility, and stability?
- USP 35 guidelines : HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) quantifies purity (>99%).
- Solubility : Measured in PBS (pH 7.4) at 25°C (reported ~50 mg/mL due to hydrochloride salt).
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) show <2% impurity formation .
Advanced Research Questions
Q. How can in vitro and in vivo models evaluate the local anesthetic efficacy and neurotoxicity of this compound?
- In vitro : Sciatic nerve blockade assays in isolated rat models measure action potential inhibition (IC50 ~10 µM).
- In vivo : Subcutaneous injection in murine models assesses duration of sensory blockade (e.g., tail-flick test). Toxicity is quantified via LD50 (55 mg/kg, intravenous in mice) and histopathological analysis of injection sites .
Q. What analytical strategies resolve discrepancies in reported metabolic pathways (e.g., hepatic vs. plasma degradation)?
- LC-MS/MS : Identifies primary metabolites (e.g., N-dealkylation products) in rat liver microsomes.
- Comparative studies : Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) clarifies enzyme-specific pathways. Conflicting data may arise from species-specific CYP450 isoforms .
Q. How does stereochemistry influence pharmacological activity, and what chiral separation methods are effective?
- The compound exhibits stereoselective binding to voltage-gated sodium channels.
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.
- Pharmacodynamic assays : (R)-enantiomer shows 3x higher potency than (S)-form in nerve conduction studies .
Methodological Notes
- Contradiction Analysis : Discrepancies in LD50 values (e.g., 55 vs. 56.6 mg/kg) may reflect strain-specific toxicity or dosing protocols. Meta-analysis of raw data from multiple studies is recommended .
- Experimental Design : For metabolic studies, use isotopically labeled analogs (e.g., 13C-propylamine) to track biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
